N-甲酰奥卡西平
描述
“N-Formyl Oxcarbazepine” is a derivative of Oxcarbazepine . Oxcarbazepine is an antiepileptic drug used to reduce the occurrence of epileptic episodes . It is not intended to cure epilepsy but is used alone or in combination with other medications for the treatment of focal (partial) seizures in adults .
Synthesis Analysis
The original synthesis of Oxcarbazepine was performed by Ciba-Geigy Ltd, Basel, Switzerland . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases .
Molecular Structure Analysis
The molecular formula of N-Formyl Oxcarbazepine is C16H12N2O3 . The average mass is 280.278 Da and the monoisotopic mass is 280.084778 Da .
Chemical Reactions Analysis
Oxcarbazepine and its metabolite MHD have been shown to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug .
Physical and Chemical Properties Analysis
Oxcarbazepine is a white to faintly orange powder with a molecular weight of 252.3D . The log value of the partition coefficient of oxcarbazepine in n-octanol/pH 7.4 phosphate buffer is 1.30 . Its dissociation constant (pKa) is 10.7 . It is slightly soluble in chloroform, dichloromethane, acetone .
科学研究应用
抗癫痫药物
“N-甲酰奥卡西平” 是奥卡西平的衍生物,奥卡西平是一种常用的抗癫痫药物,用于治疗局灶性癫痫和全身性癫痫 . 其治疗益处受到剂量依赖性副作用的限制 .
鼻脑递送
鼻脑递送是提高抗癫痫药物疗效的一种新途径 . 奥卡西平,以及“N-甲酰奥卡西平” 可能在此应用中使用 .
药物在纳米粒子中的包封
将药物包封在粘膜粘附纳米粒子中,为鼻腔给药提供了更多优势 . “N-甲酰奥卡西平” 可能在此应用中使用 .
鼻内递送
该研究旨在开发负载奥卡西平的壳聚糖纳米粒子 (OXC-NP),并将其添加到粘膜粘附热可逆凝胶中,用于鼻内递送并增强抗癫痫活性 . “N-甲酰奥卡西平” 可能在此应用中使用 .
杂质的合成和表征
在奥卡西平的批量合成过程中,观察到各种杂质,包括“N-甲酰奥卡西平” . 这些杂质的形成、合成和表征在药物研究中至关重要
作用机制
Target of Action
N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .
Mode of Action
It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, N-Formyl Oxcarbazepine stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
N-Formyl Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .
Pharmacokinetics
The absorption of N-Formyl Oxcarbazepine is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .
Result of Action
The primary result of N-Formyl Oxcarbazepine’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Formyl Oxcarbazepine. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics
安全和危害
未来方向
There is a need for better-tolerated drugs for the treatment of conditions like epilepsy. A new, better-tolerated, Nav1.7 selective state-dependent, sodium channel blocker (vixotrigine) is under development . Future trials testing the effect of combination therapy in patients with conditions like epilepsy are needed .
生化分析
Biochemical Properties
N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, is thought to interact with voltage-gated sodium channels in the brain, blocking their activity This interaction is crucial in preventing the rapid, repetitive firing of electrical signals, thereby reducing the occurrence of seizures
Cellular Effects
Oxcarbazepine and its active metabolite have been shown to influence cell function by modulating sodium channels This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to share a similar mechanism with Oxcarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels This action inhibits the propagation of action potentials in neurons, thereby reducing seizure activity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Formyl Oxcarbazepine in laboratory settings. Studies on Oxcarbazepine have shown that chronic treatment can result in a significant reduction in its anticonvulsant and neurotoxic effects
Dosage Effects in Animal Models
Studies on Oxcarbazepine have shown that its anticonvulsant effect can be attenuated with chronic treatment
Metabolic Pathways
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for its pharmacological effect . This step is mediated by cytosolic arylketone reductases
Transport and Distribution
Oxcarbazepine is known to be rapidly absorbed with complete bioavailability
属性
IUPAC Name |
N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYBWXNDHBTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158856 | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-76-0 | |
Record name | N-Formyl oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。